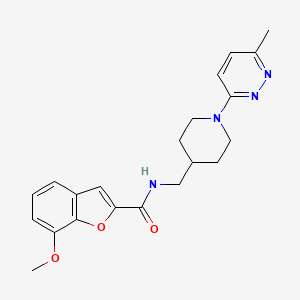

7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

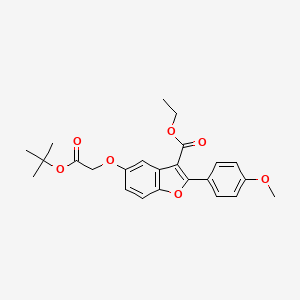

“7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C21H24N4O3 and a molecular weight of 380.448. It is related to a class of compounds that includes { [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine and N-methyl-1- (6-methylpyridazin-3-yl)piperidin-3-amine .

Molecular Structure Analysis

The molecular structure of this compound is derived from its IUPAC name and molecular formula. It contains a benzofuran moiety, a piperidine ring, and a pyridazine ring, which are all common structures in medicinal chemistry .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 380.448. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current data.Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Water Solubility and Anticancer Activity

The title compound has been reported to exhibit superior water solubility and equivalent anticancer activity compared to other TNBG derivatives .

ALK5 Inhibition

As a potent and selective ALK5 inhibitor, this compound exhibited good enzyme inhibitory activity as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level .

Piperidine Derivatives Synthesis

Piperidine derivatives, which are part of the compound’s structure, have seen recent advances in their synthesis methods and applications. These derivatives can undergo dehydration in an acidic environment to form various structures with potential biological activities .

Anti-tubercular Agents

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis .

Microwave-Assisted Synthesis for Anticancer Compounds

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were obtained by microwave-assisted synthesis (MWI), showing anticancer activity against human ovarian cancer cell line A2780 .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern. The compound is designed to exhibit significant anti-tubercular activity against this bacterium .

Mode of Action

The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition

Result of Action

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It inhibits the growth and proliferation of the bacterium, thereby potentially helping to control the spread of tuberculosis.

properties

IUPAC Name |

7-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14-6-7-19(24-23-14)25-10-8-15(9-11-25)13-22-21(26)18-12-16-4-3-5-17(27-2)20(16)28-18/h3-7,12,15H,8-11,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUKQSNEJIKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)

![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)

![2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988899.png)

![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)